REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].C(=O)([O-])O.[K+].[NH3:20]>O.C(#N)C>[NH2:20][C:8]1[N:1]=[C:2]([NH:14][CH2:10][CH2:11][CH2:12][CH3:13])[N:4]=[C:5]([Cl:6])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
ion-exchanged
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[K+]
|
Name
|
ion-exchanged
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 50° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
by adding dropwise a mixed solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining at a reaction temperature of not more than 5° C
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at not more than 5° C.
|
Type
|
TEMPERATURE
|
Details
|
after gradually heating
|
Type
|
FILTRATION
|
Details
|
After that, a product was filtered
|
Type
|
WASH
|
Details
|
washed with a large quantity of an ion-exchanged water
|
Type
|
CUSTOM
|
Details
|
by drying in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)NCCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |